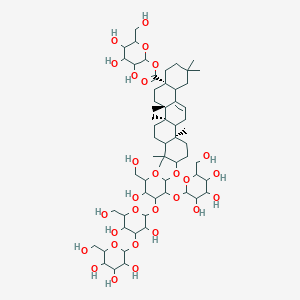
6,7-Dimethoxy-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dimethoxy-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid is a chemical compound with a complex structure that includes methoxy groups, a ketone, and a carboxylic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid typically involves multiple steps. One common method includes the reaction of dimethoxybenzene derivatives with appropriate reagents to introduce the carboxylic acid and ketone functionalities. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dimethoxy-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms to form more oxidized derivatives.
Reduction: Conversion of the ketone group to an alcohol.
Substitution: Replacement of methoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized derivatives, while reduction can produce alcohols.
Applications De Recherche Scientifique
6,7-Dimethoxy-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 6,7-Dimethoxy-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-6,7-Dimethoxy-2-Oxo-1,2-Dihydroquinoline-3-Carboxylic Acid: Shares similar functional groups but differs in the core structure.
6,7-Dimethoxy-4-Methyl-3-Oxo-3,4-Dihydroquinoxaline-2-Carboxylic Acid: Another related compound with a different core structure.
Uniqueness
6,7-Dimethoxy-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid is unique due to its specific arrangement of functional groups and the phthalazine core
Propriétés
Formule moléculaire |
C11H10N2O5 |
|---|---|
Poids moléculaire |
250.21 g/mol |
Nom IUPAC |
6,7-dimethoxy-4-oxo-3H-phthalazine-1-carboxylic acid |
InChI |
InChI=1S/C11H10N2O5/c1-17-7-3-5-6(4-8(7)18-2)10(14)13-12-9(5)11(15)16/h3-4H,1-2H3,(H,13,14)(H,15,16) |
Clé InChI |
YMEBCCOWNZZDIO-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C(=NNC2=O)C(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Cyclopropyl-6-fluoro-8-methoxy-7-{3-[1-(methylamino)ethyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14782366.png)
![3-[3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]prop-2-enoic acid](/img/structure/B14782367.png)
![2-amino-3-methyl-N-[(1-methylpiperidin-3-yl)methyl]butanamide](/img/structure/B14782376.png)
![3-Cyclohexyl-4a,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidine-2,4(3H)-dione](/img/structure/B14782378.png)

![(13S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14782393.png)

![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(3-ethoxyphenyl)propanamide](/img/structure/B14782406.png)

![2,8-diazaspiro[5.5]undecane;hydrochloride](/img/structure/B14782417.png)
![7H-Oxazolo[3,2-a]pyridine-6-carboxylic acid, 2,3,8,8a-tetrahydro-5-(4-nitrophenyl)-3-phenyl-, ethyl ester, (3R,8aR)-](/img/structure/B14782439.png)



